molecular formula C13H24N2O B042979 1,3-Dicyclohexylurea CAS No. 2387-23-7

1,3-Dicyclohexylurea

Cat. No. B042979
CAS RN: 2387-23-7
M. Wt: 224.34 g/mol
InChI Key: ADFXKUOMJKEIND-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dicyclohexylurea can be synthesized through the reaction of DCC (N,N'-dicyclohexylcarbodiimide) with various carboxylic acids. A specific study reported the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea by reacting DCC with 4-bromobenzoic acid. This method opens pathways to further synthesize a new series of 1,3-dicyclohexylurea derivatives using Suzuki cross-coupling reactions, demonstrating the compound's versatility in organic synthesis (Maqbool et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,3-dicyclohexylurea derivatives has been explored through density functional theory (DFT) calculations. These studies provide insights into the electronic structure, optimized geometries, thermodynamic properties, and molecular electrostatic potential surfaces of the synthesized compounds. Such analyses validate the structures and enhance our understanding of the molecular interactions within these compounds (Maqbool et al., 2023).

Chemical Reactions and Properties

1,3-Dicyclohexylurea participates in various chemical reactions, indicating its reactivity and potential applications. For instance, its involvement in Suzuki cross-coupling reactions to produce new derivatives highlights its utility in creating compounds with potential electronic, spectroscopic, and nonlinear optical properties. Such reactions and the properties of the resulting compounds are crucial for advancing material sciences and pharmaceuticals (Maqbool et al., 2023).

Physical Properties Analysis

The study of 1,3-dicyclohexylurea's physical properties, such as solubility, melting point, and crystalline structure, is essential for its application in various fields. While specific studies on these properties were not identified in the current literature search, these properties are generally determined through experimental analysis and are critical for the compound's handling and application in synthesis and material development.

Chemical Properties Analysis

The chemical properties of 1,3-dicyclohexylurea, including its reactivity with different reagents, stability under various conditions, and potential as a precursor for further chemical transformations, are areas of ongoing research. Its role in facilitating the synthesis of a wide range of derivatives through reactions like Suzuki cross-coupling points to its versatile reactivity and importance in synthetic organic chemistry (Maqbool et al., 2023).

Scientific Research Applications

Application 1: Pharmacokinetic Evaluation

  • Specific Scientific Field : Pharmacokinetics and Drug Discovery .
  • Methods of Application or Experimental Procedures : To overcome the solubility challenge, a nanosuspension formulation of DCU was developed to support oral, intravenous bolus, and intravenous infusion dosing . This formulation approach was used to maintain DCU free plasma levels above the sEH IC50 .
  • Results or Outcomes : The use of the nanosuspension formulation demonstrated that the application of formulation technology can accelerate in vivo evaluation of new targets by enabling pharmacodynamic studies of poorly soluble compounds .

Application 2: Study of Biomolecule-Ligand Complexes

  • Specific Scientific Field : Structural Biology and Drug Design .
  • Summary of the Application : DCU can be used in the study of biomolecule-ligand complexes . This involves investigating how DCU interacts with various biomolecules, which can provide valuable insights into its mechanism of action .
  • Methods of Application or Experimental Procedures : This typically involves using techniques like X-ray crystallography to determine the three-dimensional structure of the complex formed by DCU and the biomolecule .
  • Results or Outcomes : The outcomes of these studies can inform the design of new drugs that target the same biomolecule .

Application 3: Research and Analytical Applications

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : DCU is used for research and analytical applications . This could involve studying its pharmacological effects, determining its physical and chemical properties, or developing new methods for its detection and quantification .
  • Methods of Application or Experimental Procedures : The specific methods used would depend on the particular research question or analytical problem being addressed .
  • Results or Outcomes : The results could include new insights into the pharmacological effects of DCU, improved methods for its analysis, or a better understanding of its physical and chemical properties .

properties

IUPAC Name

1,3-dicyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062366
Record name 1,3-Dicyclohexylurea
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name N,N'-Dicyclohexylurea
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Product Name

1,3-Dicyclohexylurea

CAS RN

2387-23-7
Record name N,N′-Dicyclohexylurea
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Record name 1,3-Dicyclohexylurea
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Record name 1,3-Dicyclohexylurea
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Record name Urea, N,N'-dicyclohexyl-
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Record name 1,3-Dicyclohexylurea
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Record name 1,3-DICYCLOHEXYLUREA
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Synthesis routes and methods I

Procedure details

Fmoc-arginine(PMC)—OH AA3 (3.83 g, 5.0 mmol) and HOBT (0.76 g, 5.0 mmol) were combined in acetonitrile (100 mL) and benzylamine (0.54 g, 5.0 mmol) was added dropwise at about rt, followed by DCC (2.06 g, 10.0 mmol) and stirred for about 16 h. A solid was filtered and the filtrate was evaporated in vacuo to an oil, which was then dissolved in ethyl acetate (100 mL) and washed with saturated NaHCO3 (2×), brine (2×), then dried (Na2SO4) and evaporated in vacuo to a solid, which was triturated with hexane (2×) to give a solid (impure with dicyclohexylurea). A portion of this solid (1.17 g, 1.25 mmol) was dissolved in acetonitrile (30 mL), diethyl amine (1.5 mL) was added and the reaction was stirred at about rt for about 1 h. The solution was then evaporated in vacuo to a solid, which was triturated with hexane (2×). The solution was then evaporated in vacuo to a solid, which was then combined in ACN (25 mL) with Fmoc-3,4difluorophenylalanine (0.53 g, 1.25 mmol) and HOBT (0.19 g, 1.25 mmol). DIC (0.32 g, 2.5 mmol) was added and the reaction was stirred at about rt for about 16 h. Fmoc-protected dipeptide was filtered (0.77 g) and stirred in ACN (30 mL) with diethyl amine (1.5 mL) for about 2.5 h. The reaction was evaporated in vacuo to an oil, which was triturated with hexane (3×) to the white solid AA4.
[Compound]
Name
Fmoc-arginine(PMC)—OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Name
Quantity
2.06 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A portion (10.3g= 0.05 mole) of dicyclohexylcarbodiimide (DCC) was added dropwise under stirring at 0° C. to a solution of N-Boc-glycyl-L-proline prepared in accordance with the method described in J. Chem. Soc. (C), 954 (1969) (27.2g= 0.1 mole) in dried THF (100ml) and the reaction mixture was kept under continuous stirring for 45 minutes. To the filtrate obtained by filtering-off of dicyclohexyl urea precipitated in the mixture, was added at 0° C. a solution of 7-amino-4-methylcoumarin (8.75g= 0.05 mole) in dimethylformamide (DMF) (60ml). After standing overnight at room temperature, the reaction mixture was concentrated in vacuo to give a residue which was dissolved in ethyl acetate (300ml.). The solution was washed successively with 1 N hydrochloric acid, aqueous 5% sodium bicarbonate and water, dried with anhydrous magnesium sulfate, and concentrated in vacuo. The residue was recrystallized from a binary mixture of ethyl acetate (150ml) and n-hexance (70ml) to give 20.1g (yield, 93.4%) of crystalline 7-(n-BOC-glycyl-L-prolyl)-amino-4-methylcoumarin.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of hydrocortisone (3.62 g, 0.01 mole) and N,N-(N'-methyl-3'-azapentamethylene)succinamic acid (2.00 g, 0.01 mole) in 15 ml pyridine at room temperature was added dicyclohexylcarbodiimide (2.00 g, 0.01 mole). After stirring the reaction mixture 10 minutes, 25 ml dichloromethane was added to it to keep the suspension, which had resulted, sufficiently fluid for stirring. After stirring overnight, the reaction was filtered. The residue was washed twice with CH2Cl2 and air dried to give 1.65 g (84% yield) dicyclohexylurea. The filtrate was concentrated in vacuo to give a light brown foam which was in turn triturated 2 hours with 10 ml CH2Cl2 to give a suspension which was filtered. The residue was dried in the vacuum oven 3 hours at 40° C. after a preliminary NMR showed contamination of the product with CH2Cl2. The resulting finely crystalline, off-white powder was the desired product: 2.70 g, 51% yield; mp 159°-163° C.; NMR (DMSO-d6) δ5.53 (s, 1, O=C-CH=C-), 5.32 (m, 1, C-OH), 4.91 (ABq, 2, JAB=17 Hz, ΔνAB =18 Hz, O=C-CH2 -O), 4.29 (m, 2, CH-OH), 3.41 (m, 8, -N(CH2CH2)N-), 2.59 (s, 3, N-CH3), 1.37 (s, 3, C-CH3), 0.78 (s, 3, C-CH3), 2.7-0.8 (m, 21, CH, CH2); IR (KBr) 3400 cm-1 (s) (OH), 1730 cm-1 and 1710 cm-1 (s) (C-C=O and O-C=O) and 1640 and 1615 cm-1 (s) (O=C-CH=C, N-C=O); [α]24D=+122° (C=0.5, dioxane); TLC (silica gel, MeOH) Rf 0.27.
Name
hydrocortisone
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-(N'-methyl-3'-azapentamethylene)succinamic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

To a solution of hydrocortisone (10 g, 0.028 mole) and N,N-(3'-oxapentamethylene)succinamic acid (5.16 g, 0.028 mole) in 50 ml pyridine was added dicyclohexylcarbodiimide (5.67 g, 0.028 mole). After the reaction was stirred 10 minutes, 50 ml CH2Cl2 was added to it to keep the suspension, which had formed, sufficiently fluid for stirring. The reaction was stirred overnight then filtered to give a residue of dicyclohexylurea which weighed 4.51 g (83% yield) and a filtrate which was concentrated in vacuo to a light off-white foam. The foam was in turn triturated (25 ml CH2Cl2, 3 hours) then filtered to give a residue weighing 6.4 g and a filtrate which was concentrated in vacuo to 10.4 g. The 10.4 g was in turn triturated (100 ml MeOH, overnight) then filtered to give a residue weighing 4.3 g. The residue was recrystallized from 200 ml EtOH to give a fine white crystalline product, which, after it was dried in vacuo (35° C., 2 hours), weighed 3.4 g: mp 223°-225° C.; NMR (DMSO-d6) δ5.55 (s, 1, O=C--CH=), 5.33 (s, 1, OH), 4.93 (ABq, 2, JAB=19 Hz, ΔνAB =19 Hz, O=C--CH2 --O), 4.28 (m, 2, CHOH), 3.50 (m, 8, N(CH2CH2)2O), 2.62 (s, 4, OCCH2CH2CO), 1.38 (s, 3, C--CH3), 0.78 (s, 3, C--CH3), 2.9-0.8 (m, 17, CH, CH2- ; IR (KBr) 3500-3300 cm-1 (s) (OH), 1710, 1660 and 1610 cm-1 (s) (C=O); [α]25D=+131, (C=0.5, dioxane); TLC (silica gel), 10% MeOH/Et2O) Rf 0.29.
Name
hydrocortisone
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-(3'-oxapentamethylene)succinamic acid
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods V

Procedure details

To a solution of hydrocortisone (5 g, 0.014 mole) and N,N-di-n-propylsuccinamic acid (2.78 g, 0.014 mole) in 25 ml pyridine at room temperature was added dicyclohexylcarbodiimide (2.85 g, 0.014 mole). After the reaction was stirred 10 minutes, 25 ml dichloromethane was added to it to keep the suspension which had formed sufficiently fluid for stirring. After the reaction was stirred overnight, it was filtered. The residue was washed twice with CH2Cl2 and dried in the air to give 2.46 g (91% yield) dicyclohexylurea. The filtrate was concentrated in vacuo to a residue which was dissolved in 25 ml hot THF. After the THF solution was filtered while hot, the resulting filtrate was diluted to 150 ml with Et2O. The product crystallized overnight and was filtered and dried to give 3.49 g of light brown crystals, which a preliminary NMR showed to be contaminated with solvent. The crystals were dried in vacuo (50° C., 2 hours) to give 2.81 g (37% yield) of the desired product: mp 157°-162° C.; NMR (CDCl3) δ5.64 (s, 1, O=C-CH=), 4.98 (m, 2, O=C-CH2O), 4.46 (m, 1, CHOH), 3.8-4.2 (m, 2, OH), 3.24 (t, 4, J=7 Hz, N CH2), 2.70 (s, 4, OCCH2CH2CO), 1.46 (s, 3, C-CH3), 0.96 (s, 3, C-CH3), 0.94 (m, 6, N(CH2CH2CH3)2), 2.9-0.8 (m, 21, CH, CH2); TLC (silica gel, 10% MeOH/Et2O) Rf 0.56; [α]25D=+127° (C=0.5, dioxane); IR (KBr) 3400 cm-1 (s) (OH), 1730, 1710, 1640 and 1610 cm-1 (s) (C=O).
Name
hydrocortisone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
927
Citations
JL Wahlstrom, PC Chiang, S Ghosh, CJ Warren… - Nanoscale Research …, 2007 - Springer
Time and resource constraints necessitate increasingly early decisions to advance or halt pre-clinical drug discovery programs. Early discovery or “tool” compounds may be potent …
Number of citations: 31 link.springer.com
S Ghosh, PC Chiang, JL Wahlstrom… - Basic & clinical …, 2008 - Wiley Online Library
Cytochrome P450‐derived epoxyeicosatrienoic acids (EET) are biologically active metabolites of arachidonic acid that have potent effects on renal vascular reactivity and tubular ion …
Number of citations: 48 onlinelibrary.wiley.com
FF Li, HX Liu, YL Zhang, SQ Wang - Analytical Methods, 2019 - pubs.rsc.org
Absorbable vascular sealing medical glue, which belongs to Class III medical devices, is a special new material for preventing the leakage of cerebrospinal fluid. Medical four-arm poly(…
Number of citations: 2 pubs.rsc.org
T Maqbool, H Younas, M Bilal, N Rasool… - ACS …, 2023 - ACS Publications
In this study, we reported the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea by the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid. Subsequently, …
Number of citations: 7 pubs.acs.org
NN Farshori, A Ahmad, AU Khan, A Rauf - European journal of medicinal …, 2011 - Elsevier
A series of novel o-hydroxy anilide derivatives and 1-substituted-1,3-dicyclohexylurea analogs of long chain carboxylic acids have been synthesized. The structures of the synthesized …
Number of citations: 22 www.sciencedirect.com
PC Chiang, Y Ran, KJ Chou, Y Cui, H Wong - Nanoscale research letters, 2011 - Springer
3-Dicyclohexylurea (DCU), a potent soluble epoxide hydrolase (sEH) inhibitor has been reported to lower systemic blood pressure in spontaneously hypertensive rats. One limitation of …
Number of citations: 30 link.springer.com
LM Hall, LH Hall, TM Kertesz, DW Hill… - Journal of chemical …, 2012 - ACS Publications
The goal of many metabolomic studies is to identify the molecular structure of endogenous molecules that are differentially expressed among sampled or treatment groups. The …
Number of citations: 49 pubs.acs.org
W Imhof - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The title compound, C15H26N2O2, was prepared from dicyclohexylcarbodiimide and acetic acid. The crystal structure is established by strong N—H⋯O interactions between the amide …
Number of citations: 4 scripts.iucr.org
L Wu, HM Liu, WT Zhao, WQ Zhang - Acta Crystallographica Section …, 2006 - scripts.iucr.org
In the title compound, C28H30BrN3O4, the molecules are linked by C—H⋯Br and N—H⋯O hydrogen bonds into one-dimensional chains, which are arranged into a three-dimensional …
Number of citations: 5 scripts.iucr.org
S Rehder, A Sakmann, T Rades, CS Leopold - European journal of …, 2012 - Elsevier
A glibenclamide polymorph published by Panagopoulou-Kaplani and Malamataris (2000) [1], obtained by sublimation of amorphous glibenclamide, was analysed. A new interpretation …
Number of citations: 31 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.